Ethyl 2-Methylthioindolizine-3-carboxylate
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Overview
Description
Ethyl 2-Methylthioindolizine-3-carboxylate is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Methylthioindolizine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-formylpyrroles with ethyl γ-bromocrotonates, followed by cyclization to form the indolizine core . The reaction conditions often involve the use of palladium-catalyzed intramolecular oxidative coupling .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Methylthioindolizine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethyl ester group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indolizine derivatives.
Scientific Research Applications
Ethyl 2-Methylthioindolizine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-Methylthioindolizine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 2-Methylthioindolizine-3-carboxylate can be compared with other indolizine derivatives:
2-Methyl-1H-indole-3-carboxylate: Similar in structure but lacks the thio group, which can influence its reactivity and biological activity.
Indole-2-carboxylate derivatives: These compounds share the indole core but differ in their substituents, affecting their chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for biological and industrial applications.
Properties
Molecular Formula |
C12H13NOS |
---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
O-ethyl 2-methylindolizine-3-carbothioate |
InChI |
InChI=1S/C12H13NOS/c1-3-14-12(15)11-9(2)8-10-6-4-5-7-13(10)11/h4-8H,3H2,1-2H3 |
InChI Key |
CCNYEJIGOSZITI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)C1=C(C=C2N1C=CC=C2)C |
Origin of Product |
United States |
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